JohnPhos is a bulky, biaryl phosphine ligand classified as a Buchwald-type ligand []. It was developed in the late 20th century to address limitations in some palladium-catalyzed cross-coupling reactions.
JohnPhos has a central phosphorus atom bonded to two bulky tert-butyl groups and linked to a biphenyl moiety (two connected phenyl rings) []. The steric bulk of the tert-butyl groups and the biphenyl group play a crucial role in its function as a ligand.
JohnPhos is a ligand, meaning it binds to a metal center in a catalyst to facilitate various organic reactions. A key reaction involving JohnPhos is the Suzuki-Miyaura cross-coupling, which forms carbon-carbon bonds between aryl (aromatic ring) groups.
Ar-B(OH)2 + Ar’-X + Pd(0) + 2 JohnPhos -> Ar-Ar’ + B(OH)3 + PdX2
(Ar and Ar’ are different aryl groups, B(OH)2 is pinacol boronate, X is a leaving group like chlorine or bromine, Pd(0) is zero-valent palladium, and PdX2 is palladium halide)
JohnPhos is a white to yellowish solid with a melting point around 112°C []. It's poorly soluble in water but soluble in organic solvents commonly used in laboratories [].
JohnPhos can be irritating to the skin and eyes. As with most chemicals, it's important to follow proper laboratory safety procedures when handling it [].
JohnPhos offers several advantages over other diphosphine ligands, such as BINAP, DPEPhos, and XPhos. One key benefit is its ability to enhance the efficiency and selectivity of palladium-catalyzed reactions. Studies have shown that JohnPhos can significantly accelerate reaction rates and improve the formation of desired products while minimizing the production of undesired byproducts []. This improved performance makes JohnPhos a valuable tool for researchers seeking to optimize their synthetic processes.
JohnPhos finds application in a broad range of organic transformations. Some prominent examples include:
Irritant